

In-depth Technical Guide: Safety and Toxicology Profile of RO-275

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RO-275

Cat. No.: B12373152

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Executive Summary

This document provides a comprehensive overview of the non-clinical safety and toxicology profile of **RO-275**, a novel investigational compound. The data herein are derived from a series of in vitro and in vivo studies designed to characterize the potential adverse effects of **RO-275** and to establish a safe starting dose for first-in-human clinical trials. The overall profile of **RO-275** suggests a manageable safety margin for the intended therapeutic indication. All studies were conducted in compliance with Good Laboratory Practice (GLP) regulations.

Pharmacokinetics and ADME

A summary of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of **RO-275** is presented below. These parameters are critical for understanding the systemic exposure and clearance of the compound.

Table 1: Summary of Pharmacokinetic Parameters of **RO-275** in Preclinical Species

Parameter	Mouse (IV/PO)	Rat (IV/PO)	Dog (IV/PO)	Monkey (IV/PO)
Clearance (mL/min/kg)	15.2 / -	12.5 / -	5.8 / -	4.5 / -
Volume of Distribution (L/kg)	2.1	1.8	1.5	1.2
Half-life ($t_{1/2}$, hours)	1.5	1.9	3.0	3.5
Bioavailability (F, %)	- / 65	- / 72	- / 85	- / 88
Protein Binding (%)	92	95	98	98.5

- Animal Models: Male and female CD-1 mice, Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys were used.
- Dosing: Intravenous (IV) doses were administered as a bolus via the tail vein (rodents) or cephalic vein (large animals). Oral (PO) doses were administered by gavage.
- Sample Collection: Blood samples were collected at predetermined time points post-dose into K2EDTA tubes. Plasma was separated by centrifugation.
- Bioanalysis: Plasma concentrations of **RO-275** were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
- Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Acute Toxicology

Acute toxicity studies were performed to determine the potential for adverse effects following a single high dose of **RO-275**.

Table 2: Summary of Acute Toxicity Studies

Species	Route	Sex	NOAEL (mg/kg)	MTD (mg/kg)	Target Organs
Rat	PO	M/F	100	1000	Liver, CNS
Rat	IV	M/F	10	50	Cardiovascular
Dog	PO	M/F	50	500	GI, Liver

NOAEL: No Observed Adverse Effect Level; MTD: Maximum Tolerated Dose

- Methodology: Based on OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).
- Animals: Young adult female Sprague-Dawley rats.
- Procedure: A single oral dose of **RO-275** was administered by gavage. Animals were observed for mortality, clinical signs, and body weight changes for 14 days. A full necropsy was performed at the end of the study.

Repeat-Dose Toxicology

Repeat-dose toxicity studies are essential for evaluating the effects of longer-term exposure to **RO-275**.

Table 3: Summary of Repeat-Dose Toxicology Studies

Species	Duration	Route	NOAEL (mg/kg/day)	Key Findings
Rat	28-Day	PO	30	Reversible liver enzyme elevation
Dog	28-Day	PO	20	Mild gastrointestinal intolerance
Monkey	14-Day	IV	5	Injection site reactions

- Animals: Male and female Sprague-Dawley rats.
- Dosing: **RO-275** was administered daily by oral gavage for 28 consecutive days.
- Assessments: Included clinical observations, body weight, food consumption, ophthalmology, clinical pathology (hematology, coagulation, clinical chemistry), and gross and microscopic pathology.
- Recovery Group: A subset of animals was observed for a 14-day recovery period to assess the reversibility of any findings.

Genetic Toxicology

A battery of tests was conducted to assess the genotoxic potential of **RO-275**.

Table 4: Summary of Genetic Toxicology Assays

Assay	Test System	Metabolic Activation	Result
Ames Test	S. typhimurium & E. coli	With & Without S9	Negative
Chromosomal Aberration	Human Lymphocytes	With & Without S9	Negative
In Vivo Micronucleus	Mouse Bone Marrow	N/A	Negative

- Methodology: Based on OECD Guideline 471 (Bacterial Reverse Mutation Test).
- Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA.
- Procedure: The test was conducted using the plate incorporation method, with and without the addition of a rat liver S9 fraction for metabolic activation. A range of concentrations of **RO-275** was tested.

Safety Pharmacology

Safety pharmacology studies were conducted to investigate potential adverse effects on major physiological systems.

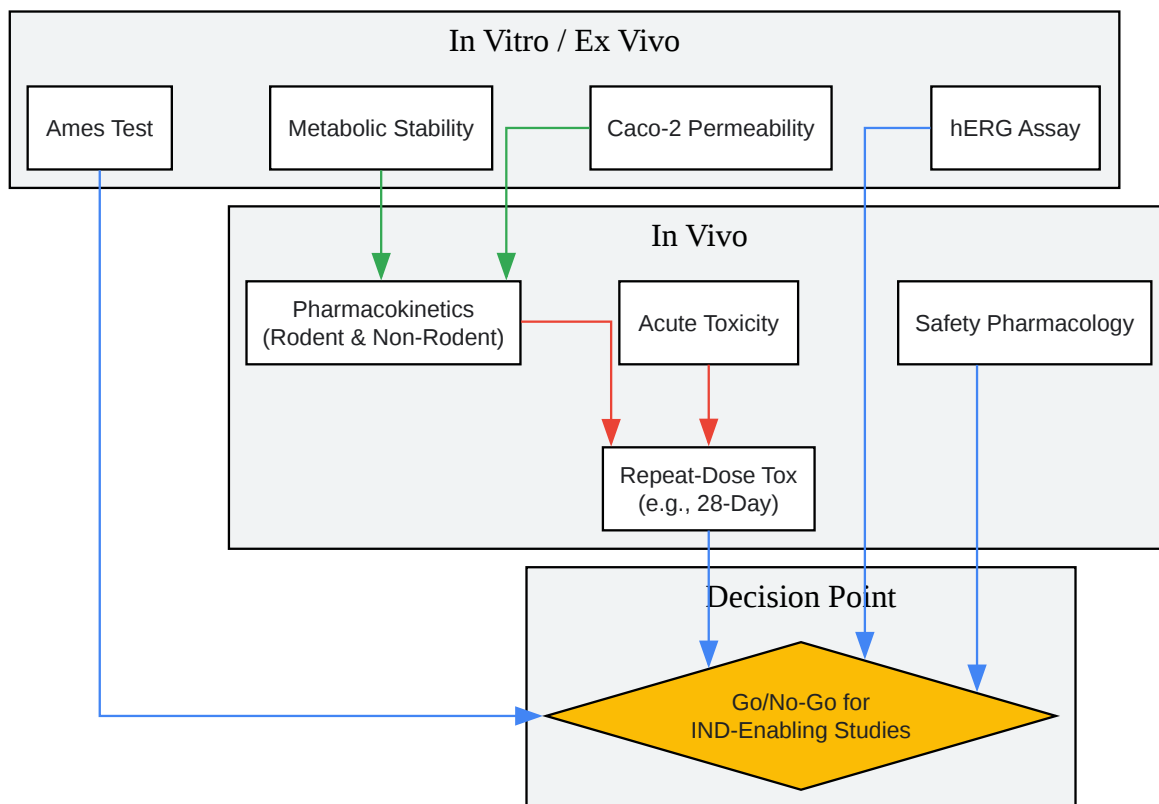
Table 5: Summary of Core Battery Safety Pharmacology Studies

System	Assay	Species	Key Findings
Central Nervous System	Irwin Test	Rat	No adverse effects up to 100 mg/kg
Cardiovascular System	hERG Assay	In Vitro	IC50 > 30 µM
Cardiovascular System	Telemetry	Dog	No significant effect on ECG or hemodynamics
Respiratory System	Plethysmography	Rat	No adverse effects on respiratory function

- Methodology: Patch-clamp electrophysiology was used to assess the inhibitory effect of **RO-275** on the hERG potassium channel expressed in HEK293 cells.
- Procedure: A range of concentrations of **RO-275** was applied to the cells, and the hERG current was measured. The concentration-response curve was used to determine the IC50 value.

Visualizations

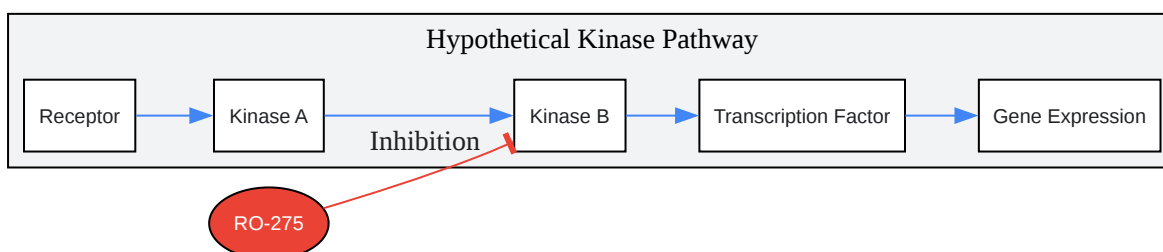
The following diagram illustrates the typical workflow for non-clinical toxicology assessment.



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Caption: High-level workflow for non-clinical safety assessment.

This diagram illustrates a hypothetical mechanism of action where **RO-275** inhibits a key signaling pathway, which could be relevant for interpreting on-target toxicity.



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Caption: Hypothetical inhibition of a kinase signaling pathway by **RO-275**.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com